2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile CAS 1628265-17-7
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile CAS 1628265-17-7
An In-Depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 1628265-17-7): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 1628265-17-7), a highly functionalized heterocyclic compound of significant interest to the scientific research community. Positioned as a versatile building block, its unique structural combination of a reactive 2-chlorothiazole, a stabilizing 4-(4-fluorophenyl) group, and an electron-withdrawing 5-carbonitrile moiety makes it a valuable intermediate in the synthesis of novel compounds. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, outlines a robust synthetic pathway via the Sandmeyer reaction, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its current and potential applications in medicinal chemistry, agrochemicals, and material science. The insights provided are grounded in established chemical principles and supported by authoritative references to guide laboratory practice and inspire future research endeavors.
The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the field of medicinal chemistry.[1][2] Its importance is underscored by its presence in both natural products, such as vitamin B1 (Thiamine), and a multitude of synthetic drugs.[1][2] The thiazole nucleus is a core component in molecules exhibiting a vast array of pharmacological activities, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and anti-inflammatory (meloxicam) properties.[1][2][3]
The versatility of the thiazole scaffold stems from its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonding and pi-stacking interactions with biological targets. Consequently, thiazole derivatives are continuously explored for new therapeutic applications, including anticancer, antidiabetic, and antihypertensive agents.[4] 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile emerges from this context as a strategically designed intermediate, offering multiple reaction sites for the construction of complex and biologically active molecules.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key characteristics of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1628265-17-7 | [5][6][7][8][9] |
| Molecular Formula | C₁₀H₄ClFN₂S | [5][6][7][8][10] |
| Molecular Weight | 238.67 g/mol | [6][8][10][11] |
| Appearance | Yellow to brown solid/powder | [5][7][8] |
| Predicted Boiling Point | 426.5 ± 55.0 °C | [5][8] |
| Predicted Density | 1.50 ± 0.1 g/cm³ | [5][8] |
| Storage Conditions | 2-8°C, store under inert gas | [8][10][12] |
Structural Elucidation
The molecule's structure is precisely defined by its systematic nomenclature and chemical identifiers.[6]
-
IUPAC Name: 2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
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InChI: 1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H
-
SMILES: C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F
Caption: Chemical structure of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile.
Influence of Functional Groups on Reactivity
The molecule's reactivity is dictated by its distinct functional groups:
-
2-Chloro Group: Positioned on an electron-deficient ring, the chlorine atom serves as an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr).[13][14]
-
Thiazole Ring: The inherent electron-withdrawing nature of the nitrogen heteroatom significantly activates the C2 position for nucleophilic attack.[14]
-
5-Carbonitrile Group: As a powerful electron-withdrawing group, the nitrile moiety further depletes the electron density of the thiazole ring, enhancing the electrophilicity of the C2 carbon and facilitating SₙAr reactions.
-
4-(4-fluorophenyl) Group: This aromatic substituent provides steric bulk and modulates the overall electronic profile of the molecule. The fluorine atom can influence biological activity and provides an additional spectroscopic handle (¹⁹F NMR) for characterization.
Synthesis and Mechanistic Insights
A robust and logical synthetic strategy is crucial for accessing this key intermediate. A plausible and industrially scalable approach involves a two-step sequence starting from a readily available 2-aminothiazole precursor, culminating in a classic Sandmeyer reaction.
Proposed Synthetic Pathway
The synthesis can be logically divided into the formation of the core heterocyclic structure followed by the strategic introduction of the chloro substituent.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
The precursor, 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 952753-59-2), can be synthesized via the Hantzsch thiazole synthesis.[15] This widely used method involves the condensation of an α-haloketone with a thioamide or thiourea.[15][16]
Step 2: Sandmeyer Reaction for Chlorination
The conversion of the 2-amino group to a 2-chloro group is efficiently achieved through the Sandmeyer reaction.[17][18] This is a cornerstone transformation in aromatic chemistry, providing a reliable method to replace an amino group via its diazonium salt.[19][20][21] The reaction proceeds via a radical-nucleophilic aromatic substitution (SₙAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[18][19]
Experimental Protocol: Sandmeyer Reaction
This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and scale.
Objective: To convert 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile to 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile.
Materials:
-
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization (Formation of Diazonium Salt): a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting 2-aminothiazole (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the mixture to 0-5°C using an ice-salt bath. Causality: Maintaining a low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures, leading to side products and reduced yield.[17] c. Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold deionized water. d. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5°C. Causality: A slow, controlled addition prevents localized overheating and decomposition of the newly formed diazonium salt.[17] e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the reaction goes to completion.
-
Sandmeyer Reaction (Displacement with Chloride): a. In a separate flask, prepare a solution or slurry of copper(I) chloride (CuCl, catalytic to stoichiometric amount) in concentrated HCl. Cool this mixture to 0-5°C. b. Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring. c. Effervescence (evolution of nitrogen gas) should be observed, indicating the displacement of the diazo group.[17] d. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1-2 hours or until gas evolution ceases.
-
Workup and Purification: a. Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). b. Combine the organic layers and wash sequentially with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. d. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile.
Chemical Reactivity and Derivatization Potential
The primary value of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile lies in its utility as a scaffold for further chemical modification. The most significant reaction pathway is the nucleophilic aromatic substitution (SₙAr) at the C2 position, where the chloride is displaced by a variety of nucleophiles.[14]
The high reactivity of the C2 position is a result of the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[13][22] This allows for the efficient synthesis of a diverse library of 2-substituted thiazole derivatives.
Caption: Key derivatization pathways via nucleophilic substitution.
General Protocol: SₙAr with an Amine
Objective: To synthesize a 2-amino-substituted thiazole derivative.
-
To a solution of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1-2.0 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5-2.5 eq).
-
Heat the reaction mixture to a temperature between 80-120°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Applications in Research and Development
The structural features of this compound make it a valuable intermediate across several scientific domains.
-
Medicinal Chemistry: It is an ideal starting point for generating libraries of novel compounds for high-throughput screening.[2][10] The ability to easily introduce diverse amine, thiol, and alcohol functionalities at the C2 position allows for systematic Structure-Activity Relationship (SAR) studies. Derivatives of the thiazole core have demonstrated significant potential as:
-
Antimicrobial and Antifungal Agents: Related structures show activity against various bacteria and fungi.[5]
-
Anticancer Agents: The thiazole ring is present in numerous compounds evaluated for their antitumor and antiproliferative effects.[23][24][25]
-
Anti-inflammatory Drugs: The scaffold is a key component in several anti-inflammatory molecules.[23]
-
Antidiabetic Agents: Thiazole derivatives have been investigated as potential α-amylase inhibitors and antiglycating agents.[26]
-
-
Agrochemical Research: The established biological activity of the thiazole heterocycle makes this compound a useful building block for the discovery of new fungicides, herbicides, and pesticides.[5][10][23]
-
Material Science: The rigid, aromatic nature of the core structure suggests potential applications in the development of novel organic materials with specific electronic or photophysical properties.[10]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.
-
Hazard Identification: Based on available data, the compound is classified as harmful.[11]
-
Pictogram: GHS07 (Harmful)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
-
-
Handling: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, ideally between 2-8°C and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][10][12]
Conclusion and Future Outlook
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a high-value chemical intermediate characterized by its functional density and predictable reactivity. Its synthesis is achievable through established and scalable chemical transformations. The compound's true potential is realized in its role as a versatile platform for generating diverse molecular architectures via nucleophilic aromatic substitution. For researchers in drug discovery and agrochemical development, this molecule represents a powerful tool for accessing novel chemical space and accelerating the development of next-generation bioactive compounds. Future research will likely continue to exploit its reactivity to build complex libraries and probe new biological targets.
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